Trecetilide fumarate

Beschreibung

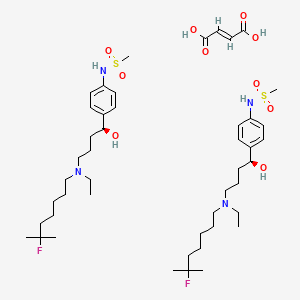

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H37FN2O3S.C4H4O4/c2*1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27;5-3(6)1-2-4(7)8/h2*11-14,20,23,25H,5-10,15-17H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*20-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFOUAATRQAOLG-MMSVOLSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78F2N4O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191349-60-7 | |

| Record name | Trecetilide fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191349607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRECETILIDE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4D4FJ1455 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Medicinal Chemistry and Compound Synthesis

Synthetic Methodologies for Trecetilide (B1683220) Fumarate (B1241708)

The synthesis of Trecetilide fumarate has evolved to improve efficiency, yield, and stereochemical purity.

A notable and efficient synthetic route for this compound involves a convergent approach. acs.orgacs.org This strategy assembles two key intermediates in the final step of the synthesis. acs.orgacs.org This method offers significant advantages in terms of both yield and purity over previous linear approaches. acs.orgacs.org

One of the crucial transformations in the synthesis is reductive amination. researchgate.net Boron reagents, such as sodium triacetoxyborohydride (B8407120) (STAB), have been effectively used for this purpose. researchgate.net The use of these mild reagents is advantageous as they are compatible with a wide range of functional groups, which is critical in the synthesis of complex molecules like Trecetilide. researchgate.net For instance, in a large-scale synthesis of a Trecetilide intermediate, reductive amination using STAB was a key step. researchgate.net

Another key transformation is the stereoselective reduction of a ketone to form the chiral secondary alcohol present in the Trecetilide structure. This is a critical step that defines the stereochemistry of the final compound. rsc.org

The biological activity of Trecetilide is highly dependent on its stereochemistry, particularly at the benzylic carbon bearing the hydroxyl group. nih.gov The (S)-enantiomer has been shown to possess the desired pharmacological profile. nih.gov

Achieving high stereochemical purity is therefore a critical aspect of the synthesis. Asymmetric synthesis, a technique that creates chiral molecules from achiral starting materials, is a key strategy. uwindsor.ca For the synthesis of Trecetilide, the asymmetric reduction of a ketone intermediate is a pivotal step. rsc.org Reagents such as (−)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) have been found to be highly effective for this transformation, providing the desired (S)-alcohol with high enantioselectivity. rsc.org This approach was chosen over other methods like CBS reduction or asymmetric hydrogenation, which resulted in less clean reactions or no product. rsc.org The use of such chiral reagents, often referred to as chiral auxiliaries, allows for the control of the stereochemical outcome of a reaction. wikipedia.org

Key Synthetic Routes and Transformations

Structure-Activity Relationship (SAR) Studies of Trecetilide Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. dotmatics.com For Trecetilide, SAR studies have been crucial in identifying the key structural features required for its pharmacological effect and for designing analogues with improved properties. nih.gov

SAR studies on Trecetilide analogues have focused on modifications of the heptyl side chain. nih.gov A key finding was that the introduction of fluorine substituents into this side chain enhances the metabolic stability of the compounds by protecting against oxidative metabolism. nih.gov

The chirality of the benzylic carbon was also found to be a critical determinant of activity. nih.gov The (S)-enantiomers consistently demonstrated a more favorable profile compared to the corresponding racemates. nih.gov These studies highlight the importance of specific structural and stereochemical features for the desired biological activity.

The general structure of the pharmacophore for this class of compounds includes a methanesulfonamide (B31651) group attached to a phenyl ring, which in turn is connected to a hydroxyl-bearing chiral center and a basic amine side chain. Modifications to each of these regions can significantly impact activity.

Table 1: Impact of Structural Modifications on Trecetilide Analogues

| Structural Modification | Impact on Activity/Properties | Reference |

|---|---|---|

| Fluorination of heptyl side chain | Increased metabolic stability | nih.gov |

Exploration of Structural Modifications and Their Impact on Target Interaction

Prodrug Design and Bioprecursor Approaches (if applicable)

A prodrug is an inactive or less active compound that is converted into an active drug within the body through enzymatic or chemical reactions. nih.govorientjchem.org This approach is often used to improve properties such as solubility, stability, or oral bioavailability. mdpi.com While the search results mention prodrugs in a general context and discuss fumarate as a salt form used in some prodrug formulations like dimethyl fumarate and fesoterodine (B1237170) fumarate, there is no specific information available in the provided search results detailing the design or application of prodrug or bioprecursor strategies specifically for this compound. nih.govorientjchem.org

Molecular and Cellular Pharmacological Mechanisms

Primary Molecular Targets and Binding Dynamics

The principal molecular target for trecetilide (B1683220) is the voltage-gated potassium channel responsible for the rapid component of the delayed rectifier potassium current, IKr. ontosight.ai This current plays a pivotal role in the termination of the cardiac action potential and, consequently, in determining the duration of the QT interval. nih.govnih.gov

Trecetilide is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr). ontosight.ai The IKr current is conducted by the pore-forming α-subunits encoded by the human Ether-à-go-go-Related Gene (hERG). frontiersin.orguniversiteitleiden.nl By inhibiting this channel, trecetilide delays phase 3 repolarization, which prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in cardiac tissue. cvpharmacology.com This is the hallmark of a Class III antiarrhythmic agent. cvpharmacology.com

The compound's activity against other key cardiac potassium currents, such as the slow component of the delayed rectifier current (IKs) and the ultrarapid delayed rectifier current (IKur), is not its primary mechanism of action. While comprehensive data on direct interactions are limited, drugs in this class are known for their high selectivity for IKr. Studies comparing dedicated IKr blockers with IKur blockers have shown distinct electrophysiological profiles, suggesting that a potent IKr blocker like trecetilide would have minimal off-target effects on IKur. nih.gov The primary therapeutic action is therefore attributed to the selective blockade of hERG/IKr channels.

The blockade of the hERG channel by trecetilide and similar methanesulfonanilide drugs is characterized by a significant state-dependence, meaning the drug's affinity for the channel varies with the channel's conformational state (closed, open, or inactivated). nih.govnih.gov These drugs typically exhibit a higher affinity for the open and/or inactivated states than for the closed state.

This state-dependent interaction results in a "use-dependent" or "frequency-dependent" block. The blockade is more pronounced at slower heart rates, a phenomenon known as reverse frequency dependence. nih.gov During the action potential plateau, when the hERG channels are open, the drug can access its binding site within the channel's inner cavity. nih.gov The key features of this blockade are summarized below:

High Affinity for Open/Inactivated States: The drug binds preferentially when the channel is conducting ions or has entered the inactivated state.

Inner Cavity Binding Site: The binding site is located within the central pore of the channel, accessible from the intracellular side. nih.gov

Reverse Frequency Dependence: The prolongation of the action potential is greater at lower stimulation frequencies. nih.gov

| Biophysical Property | Description | Relevance to Trecetilide Action |

|---|---|---|

| State Dependence | The drug has a different binding affinity for the closed, open, and inactivated states of the ion channel. | Trecetilide likely binds with high affinity to the open and/or inactivated hERG channel, a typical feature of methanesulfonanilide blockers. nih.gov |

| Voltage Dependence | The degree of channel blockade is influenced by the membrane potential. | Blockade increases upon membrane depolarization as channels transition from the closed to open state, allowing drug access. mdpi.com |

| Binding Site Location | The physical location on the channel protein where the drug binds. | The binding site for this class of drugs is within the inner pore cavity, involving key aromatic residues (Y652, F656). mdpi.comunivie.ac.at |

| Kinetics of Block | The rates of drug association (on-rate) and dissociation (off-rate) from the channel. | The kinetics determine the nature of the block, including its frequency dependence. nih.gov |

Interactions with Cardiac Potassium Channels (e.g., hERG/IKr, IKs, IKur)

Ligand-Receptor Interaction and Binding Kinetics

The interaction between trecetilide and the hERG channel can be quantified using various biochemical and computational methods. These techniques provide insights into binding affinity, identify specific amino acid residues involved in the interaction, and predict the drug's orientation within the channel pore.

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for its receptor. sigmaaldrich.com In the context of the hERG channel, these assays typically use a radioactively labeled high-affinity blocker, such as [³H]dofetilide or [³H]astemizole, and membranes prepared from cells stably expressing the hERG channel. universiteitleiden.nlspringernature.com

In a displacement assay, increasing concentrations of an unlabeled compound (like trecetilide) are used to compete with the radioligand for the binding site. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity. While specific Ki values for trecetilide are not widely published in public literature, the table below shows representative data for other known hERG blockers obtained through this method.

| Compound | Radioligand Used | Reported Ki or IC₅₀ (nM) | Reference Cell System |

|---|---|---|---|

| Dofetilide | [³H]Dofetilide | ~10-25 (Kd) | HEK293 cells expressing hERG springernature.com |

| Astemizole | [³H]Astemizole | ~1-5 | HEK293 or CHO cells expressing hERG sigmaaldrich.com |

| Terfenadine | [³H]Dofetilide | ~50-100 | HEK293 cells expressing hERG springernature.com |

| Haloperidol | [³H]Dofetilide | ~150-200 | HEK293 cells expressing hERG springernature.com |

Computational methods such as molecular modeling and docking are used to predict how a ligand like trecetilide fits into the binding site of its target protein. uc.cl For the hERG channel, these studies have consistently identified a large inner cavity below the selectivity filter as the primary binding site for a wide range of blocking drugs. nih.govnih.gov

Docking simulations for methanesulfonanilide drugs similar to trecetilide show that they adopt a specific orientation within this cavity. The binding is stabilized by key interactions with specific amino acid residues:

Aromatic Stacking: Interactions with the aromatic side chains of tyrosine at position 652 (Y652) and phenylalanine at position 656 (F656) on the S6 helices are critical for high-affinity binding of many hERG blockers. mdpi.comunivie.ac.at

Hydrophobic Interactions: The lipophilic parts of the drug molecule interact with other hydrophobic residues lining the pore.

Polar Contacts: The sulfonamide group, a common feature in this drug class, often forms polar contacts or hydrogen bonds with residues on the pore helices, such as threonine 623 (T623) and serine 624 (S624). mdpi.com

These computational models provide a structural hypothesis for the drug's mechanism of action, explaining its high affinity and selectivity for the hERG channel. uc.cl

Radioligand Binding Assays and Displacement Studies

Cellular Electrophysiological Investigations

The ultimate confirmation of a drug's effect on ion channel function comes from direct measurement of cellular electrical activity. Techniques like the patch-clamp method allow for the precise recording of ionic currents and action potentials from single isolated cardiomyocytes or cell lines expressing the target channel. mdpi.com

For trecetilide, cellular electrophysiological studies would demonstrate:

Selective IKr Blockade: In voltage-clamp experiments, application of trecetilide would cause a concentration-dependent reduction in the amplitude of the IKr current, with minimal effects on other currents like IKs, IKur, or the inward sodium (INa) and calcium (ICa,L) currents at therapeutic concentrations. scispace.com

Action Potential Prolongation: In current-clamp experiments on isolated cardiac myocytes, trecetilide would prolong the action potential duration (APD), particularly the time to 90% repolarization (APD₉₀). cvpharmacology.com

Reverse Frequency-Dependent APD Prolongation: A key finding would be that the degree of APD prolongation is more significant at slower pacing frequencies (e.g., 0.5 Hz) compared to faster frequencies (e.g., 2 Hz), which is a characteristic feature of IKr blockade. nih.gov

| Pacing Frequency (Hz) | Expected Effect of an IKr Blocker on APD₉₀ | Mechanism |

|---|---|---|

| 0.2 - 0.5 Hz (Slow Rate) | Significant Prolongation | At slow rates, there is more time for the drug to bind to the channel during each action potential and less accumulation of the IKs current, making the IKr contribution to repolarization more critical. nih.gov |

| 1.0 - 2.0 Hz (Fast Rate) | Less Pronounced Prolongation | At faster rates, there is less time for drug binding, and the contribution of IKs to repolarization increases, partially compensating for the IKr block. nih.govnih.gov |

Preclinical Pharmacodynamics and Efficacy Investigations

In Vitro and Ex Vivo Organ-Level Electrophysiology

Studies on isolated hearts and cardiac tissues have been crucial in characterizing the direct electrophysiological actions of trecetilide (B1683220) fumarate (B1241708), independent of systemic influences.

The Langendorff preparation, a classic ex vivo model, allows for the study of a drug's direct effects on the entire heart. frontiersin.orgadinstruments.com In such preparations, various parameters including heart rate, coronary flow, and contractile force can be monitored. adinstruments.com While specific data from Langendorff-perfused hearts treated with trecetilide fumarate are not extensively detailed in publicly available literature, the primary mechanism of action, which involves the blockade of potassium channels, would be expected to manifest as a prolongation of the QT interval on the electrocardiogram (ECG) recorded from such preparations.

Effects on Isolated Perfused Hearts (e.g., Langendorff preparations)

In Vivo Electrophysiological Studies in Animal Models

In vivo studies in animal models provide a more integrated understanding of a drug's electrophysiological effects, taking into account factors such as metabolism and autonomic nervous system interactions.

A key aspect of the in vivo evaluation of this compound has been the assessment of its impact on the QT interval, a measure of ventricular repolarization. In a study involving conscious beagle dogs, a 2.0 mg/kg intravenous bolus of this compound resulted in a significant increase in the corrected QT interval (QTc) of +58 milliseconds. ncats.io This QT prolongation is a direct consequence of the drug's Class III antiarrhythmic activity. Notably, this effect on the QTc interval was observed without significant alterations in mean arterial pressure or heart rate. ncats.io

| Animal Model | ECG Parameter | Change Observed | Reference |

| Conscious Beagle Dog | QTc Interval | +58 ms | ncats.io |

The efficacy of an antiarrhythmic agent is ultimately determined by its ability to prevent or terminate arrhythmias. This compound has been evaluated in canine models of atrial arrhythmias. Specifically, its efficacy has been studied in a canine atrial sterile pericarditis model, a model known to induce sustained atrial flutter. researchgate.netnih.gov While detailed quantitative outcomes from these studies are not widely published, its investigation in such a model underscores its potential for the management of atrial tachyarrhythmias. The goal in these models is typically to assess the drug's ability to convert the arrhythmia to sinus rhythm or to prevent its induction.

Preclinical Pharmacokinetics and Biotransformation

Absorption and Distribution Studies in Preclinical Species

The processes of absorption and distribution determine the onset, intensity, and duration of a drug's effect. msdvetmanual.com These are influenced by the physicochemical properties of the compound and the physiological characteristics of the biological system. nih.gov

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

To predict the oral absorption of drugs in humans, in vitro permeability assays are commonly employed during preclinical development. evotec.com The Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are two widely used models. srce.hr

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the intestinal epithelium, complete with efflux transporters. evotec.com This model can predict various absorption mechanisms, including passive diffusion and active transport. evotec.comsrce.hr PAMPA, on the other hand, is a non-cell-based assay that predicts passive diffusion across an artificial lipid membrane, offering a high-throughput method for screening compounds. nih.govresearchgate.net The combination of both assays can help to distinguish between passive permeability and active transport mechanisms. evotec.com

Specific data from Caco-2 or PAMPA assays for trecetilide (B1683220) fumarate (B1241708) are not available in the public domain. Such studies would typically determine the apparent permeability coefficient (Papp) to classify the compound's absorption potential.

General Permeability Classification Based on In Vitro Assays

| Permeability Class | Typical Caco-2 Papp (x 10-6 cm/s) | General Absorption Characteristic |

|---|---|---|

| Low | < 1.0 | Poorly absorbed |

| Moderate | 1.0 - 10.0 | Moderately absorbed |

| High | > 10.0 | Well absorbed |

Tissue Distribution in Animal Models

Following absorption, a drug distributes to various tissues and organs throughout the body. msdvetmanual.com The extent of distribution is influenced by factors such as blood flow, tissue binding, and the ability of the drug to cross cell membranes. nih.gov Preclinical studies in animal models are essential to understand where a drug accumulates, which can provide insights into its mechanism of action and potential sites of toxicity. pitt.edu These studies often use radiolabeled compounds to track their presence in different tissues over time. nih.gov

While a study noted that trecetilide fumarate demonstrated excellent antiarrhythmic activity and metabolic stability in a rabbit model, specific details on its tissue distribution were not provided. researchgate.net Another reference mentioned studies on the absorption and distribution of trecetilide in animals, but the primary data was not accessible. uni-halle.de Generally, the volume of distribution (Vd) is a key pharmacokinetic parameter derived from these studies, indicating the extent of a drug's distribution in the body. nih.gov

Metabolism and Biotransformation Pathways

Drug metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. nih.gov This process typically converts lipophilic compounds into more water-soluble (polar) metabolites that can be more easily excreted. rsc.org Biotransformation reactions are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.govslideshare.net

Identification of Metabolites in Preclinical Biological Matrices

The identification of metabolites in preclinical species is a crucial step in drug development. srce.hr It helps to understand the metabolic fate of a drug and to identify any metabolites that might be unique to humans or present at disproportionately high levels, which may require separate safety testing (Metabolites in Safety Testing - MIST). srce.hrlcms.cz This analysis is typically performed on biological samples such as plasma, urine, and feces collected from animal studies. nih.gov

Specific information regarding the identified metabolites of this compound in preclinical biological matrices is not publicly available. Metabolomics studies are often employed in modern preclinical assessments to provide a comprehensive profile of metabolic changes induced by a drug. nih.gov

Involvement of Cytochrome P450 Enzymes and Other Metabolic Systems

Phase I metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of a vast number of drugs. nih.govmdpi.com They catalyze oxidative reactions that introduce or expose functional groups on the drug molecule. nih.govuomus.edu.iq The specific CYP isoforms involved in a drug's metabolism (e.g., CYP3A4, CYP2D6) are important to identify due to the potential for drug-drug interactions and genetic polymorphisms that can affect enzyme activity. nih.govnih.govmedsafe.govt.nz Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), then conjugate these modified compounds to further increase their water solubility. msdvetmanual.com

While it has been stated that this compound has good metabolic stability, the specific CYP enzymes or other metabolic systems responsible for its biotransformation have not been detailed in the available literature. researchgate.net

Major Cytochrome P450 Enzymes in Drug Metabolism

| CYP Isoform | Relative Abundance in Liver | Proportion of Drugs Metabolized |

|---|---|---|

| CYP3A4 | ~30-40% | ~50% |

| CYP2D6 | ~2% | ~20-25% |

| CYP2C9 | ~20% | ~10-15% |

| CYP2C19 | ~1% | ~5% |

| CYP1A2 | ~13% | ~5% |

Excretion Routes in Preclinical Models

The final step in a drug's journey through the body is excretion, which is the irreversible removal of the drug and its metabolites. mhmedical.com The primary routes of excretion are through the kidneys into the urine and through the liver into the bile and subsequently the feces. news-medical.net The relative contribution of each route depends on the physicochemical properties of the drug and its metabolites. rsc.org Polar compounds are more readily excreted by the kidneys, while larger, less water-soluble compounds are often eliminated via the biliary route. news-medical.net

Preclinical studies are conducted to determine the mass balance and routes of excretion, often using radiolabeled compounds to ensure all drug-related material is accounted for. nih.goviu.edu There is no specific information available in the reviewed literature detailing the excretion routes of this compound in preclinical models.

Biliary and Renal Excretion Studies

Information regarding the specific routes of elimination for this compound, whether through the kidneys into urine or through the liver into bile and subsequently feces, is not available. Biliary and renal excretion studies are critical for determining the primary clearance mechanisms of a drug and its metabolites. msdmanuals.commhmedical.com These studies often involve the cannulation of the bile duct in animal models to directly measure the amount of drug and metabolites excreted in bile, alongside the collection of urine to quantify renal clearance. researchgate.net The physicochemical properties of a drug, such as its molecular weight and polarity, often influence its primary route of excretion. msdmanuals.com For instance, compounds with higher molecular weights are often preferentially excreted via the biliary route. msdmanuals.com

Mass Balance Studies in Animal Models

While the general methodologies for conducting these preclinical studies are well-established, the specific findings for this compound remain proprietary or unpublished. Without access to internal company reports or future publications, a detailed and scientifically accurate account of its preclinical pharmacokinetics and biotransformation cannot be provided.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantification in Biological Samples

Chromatographic methods are indispensable for selectively separating and quantifying trecetilide (B1683220) and its stereoisomers from complex biological matrices like plasma, urine, or tissue homogenates. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug molecules in biological samples during preclinical pharmacokinetics (PK) and pharmacodynamics (PD) studies. nih.gov Its high sensitivity and specificity allow for the accurate measurement of low concentrations of trecetilide. researchgate.net

The development of a robust LC-MS/MS method for trecetilide would involve several key steps:

Sample Preparation: Extraction of trecetilide from the biological matrix (e.g., plasma) is required. This is typically achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances. researchgate.netnih.gov

Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (HPLC) column, such as a C18 column, is commonly used to separate trecetilide from endogenous components and any potential metabolites. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (like formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol) is optimized to achieve a sharp peak shape and short run time. mdpi.com

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of trecetilide) is selected and fragmented, and a specific product ion is monitored for quantification. This process ensures high selectivity and sensitivity. wellcomeopenresearch.orgthermofisher.com An isotopically labeled internal standard is often used to ensure accuracy. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Trecetilide Analysis

| Parameter | Condition | Purpose |

| Chromatography | UPLC/HPLC | Separation of analyte from matrix components. |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Retains and separates the compound based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Facilitates elution from the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation and analysis time. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for mass analysis. |

| MS Detection | Tandem Mass Spectrometer (e.g., Q-TRAP, Triple Quadrupole) | Provides selective and sensitive detection. |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Ensures specificity by monitoring a unique precursor-to-product ion transition. |

This methodology is foundational for establishing the absorption, distribution, metabolism, and excretion (ADME) profile of trecetilide in preclinical models. qps.com

Trecetilide possesses a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. nih.govrsc.org Since enantiomers can have different pharmacological and toxicological profiles, regulatory guidelines often require that they be studied as pure isomers. phenomenex.blog Therefore, analytical methods capable of separating and quantifying the individual stereoisomers of trecetilide are critical.

Chiral chromatography is the predominant method used for this purpose. phenomenex.blogijcrt.org The development strategy typically involves:

Screening Chiral Stationary Phases (CSPs): A variety of CSPs are tested to find one that can resolve the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of compounds. ymc.co.jpmdpi.com

Optimizing the Mobile Phase: The composition of the mobile phase is adjusted to achieve baseline separation. This can be done using normal-phase (e.g., hexane/alcohol mixtures), reversed-phase, or polar organic modes. ymc.co.jphplc.eu Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results. mdpi.com

The successful development of a chiral method is essential for monitoring the stereochemical purity of trecetilide during synthesis and for conducting stereoselective pharmacokinetic studies. acs.orgscribd.com

LC-MS/MS Method Development for Preclinical PK/PD Studies

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric techniques are vital for confirming the chemical structure of trecetilide, identifying related impurities, and elucidating the structure of its metabolites. nih.govmdpi.com

During drug development, it is crucial to identify the metabolic fate of a compound. The combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for the structural elucidation of metabolites. nih.govnih.gov

Mass Spectrometry (MS): High-resolution MS provides the accurate mass of a potential metabolite, allowing for the determination of its elemental formula. Tandem MS (MS/MS) experiments generate fragmentation patterns that offer clues about the metabolite's structure, such as the location of a hydroxylation or demethylation event. thermofisher.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides definitive structural information. ebi.ac.ukresearchgate.net After a sufficient quantity of a metabolite is isolated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can unambiguously determine its complete chemical structure and stereochemistry. mdpi.com

The combined use of these techniques provides a comprehensive picture of how the body processes trecetilide, which is essential for understanding its efficacy and safety profile. nih.gov

Table 2: Comparison of MS and NMR for Metabolite Identification

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High (femtomolar to attomolar) thermofisher.com | Low (micromolar) thermofisher.com |

| Information | Provides molecular weight and fragmentation patterns. | Provides detailed atomic connectivity and stereochemistry. mdpi.com |

| Sample Requirement | Very small quantities needed. | Larger quantities required for analysis. |

| Primary Use | Initial detection and hypothesis generation of metabolic changes. | Definitive structural elucidation of isolated metabolites. |

| Reproducibility | Average | Very High ebi.ac.uk |

Understanding how a drug interacts with its biological target at a molecular level is a key aspect of modern drug discovery. While specific studies on trecetilide using such probes are not widely published, advanced spectroscopic techniques could be applied to investigate its interaction with its target ion channel. These methods might include:

Fluorescence Spectroscopy: Attaching a fluorescent probe to trecetilide or its target could allow for the study of binding events through techniques like Fluorescence Resonance Energy Transfer (FRET).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics (on- and off-rates) and affinity of a drug binding to its target, which is immobilized on a sensor chip.

Spectroscopic Probes for Electrocatalysis: In some research contexts, metallic complexes are designed as probes where changes in their spectroscopic properties upon binding or reacting can be monitored. rsc.org

These advanced methods provide quantitative data on binding affinity and kinetics, offering deep insights into the mechanism of action. researchgate.net

NMR and Mass Spectrometry for Metabolite Structural Elucidation

Purity Assessment and Characterization of Research Batches

Ensuring the purity and identity of newly synthesized batches of trecetilide fumarate (B1241708) is critical for the reliability and reproducibility of research findings. acs.org A panel of analytical techniques is used for this characterization.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or PDA detection is the primary method for determining the purity of a research batch. It separates the main compound from any impurities, and the relative peak areas are used to calculate the percentage purity. researchgate.net

Mass Spectrometry (MS): MS is used to confirm the identity of the main peak in the chromatogram by verifying its molecular weight. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra are compared to a reference or to theoretical predictions to ensure the correct molecule has been made. NMR is also highly effective for identifying and quantifying residual solvents.

Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and other elements in the compound, which is then compared to the theoretical values calculated from its chemical formula.

A new synthetic route for trecetilide was developed to improve yield and purity, underscoring the importance of these analytical checks in the manufacturing process. researchgate.net

Strategic Perspectives in Antiarrhythmic Drug Discovery

Translational Research Approaches from In Vitro to In Vivo Preclinical Models

The journey of an antiarrhythmic drug from a laboratory concept to a potential clinical therapy relies heavily on a robust translational research pathway. This process involves a series of in vitro and in vivo models designed to predict the drug's efficacy and safety in humans. sygnaturediscovery.com

In Vitro Screening:

The initial stages of drug discovery for compounds like trecetilide (B1683220) typically involve high-throughput screening using various in vitro assays. ahajournals.orgnih.gov These assays are crucial for identifying compounds with the desired activity on specific ion channels.

Patch-Clamp Electrophysiology: This is the gold standard for studying the effects of a drug on individual ion channels in isolated cardiac myocytes or cell lines expressing specific channels. nih.gov It provides detailed information on the drug's potency and mechanism of action.

Fluorescent Dye Assays: These methods use voltage-sensitive or ion-sensitive dyes to measure changes in membrane potential or ion flux in a high-throughput format, allowing for the rapid screening of large compound libraries. nih.gov

Radioligand Binding Assays: These assays measure the affinity of a drug for its target receptor or ion channel. nih.gov

In Vivo Preclinical Models:

Once a compound shows promise in vitro, it progresses to in vivo testing in animal models of arrhythmia. nih.gov These models are essential for evaluating the drug's integrated physiological effects, including its antiarrhythmic efficacy, proarrhythmic potential, and pharmacokinetic properties. sygnaturediscovery.comnih.gov

| Preclinical Model Type | Description | Relevance to Antiarrhythmic Drug Discovery |

| Canine Models of Atrial Fibrillation | Various methods are used to induce atrial fibrillation (AF) in dogs, including rapid atrial pacing and the injection of agents like carbachol. nih.gov | Allows for the study of AF maintenance and termination, providing insights into a drug's potential clinical utility for this common arrhythmia. nih.gov |

| Rabbit Models for Proarrhythmia | The methoxamine-sensitized rabbit model is widely used to assess the potential of a drug to cause Torsades de Pointes. nih.gov Trecetilide fumarate (B1241708) was reported to be devoid of proarrhythmic activity in a rabbit model. researchgate.netresearchgate.netresearchgate.net | Crucial for evaluating the safety profile of new antiarrhythmic compounds. nih.gov |

| Ischemic Heart Models | Models of myocardial infarction in animals like dogs or pigs are used to study arrhythmias that arise in the context of coronary artery disease. nih.gov | Relevant for developing drugs to treat life-threatening ventricular arrhythmias that occur post-heart attack. nih.gov |

| Genetically Modified Models | Animal models with specific genetic mutations that predispose them to arrhythmias (channelopathies) can be used to study the effects of drugs on specific molecular targets. nih.gov | Enables the investigation of drug efficacy in a more targeted and mechanistic manner. |

The successful translation from in vitro findings to in vivo efficacy is a critical and often challenging step in drug development. sygnaturediscovery.comnih.gov A comprehensive understanding of a compound's behavior across these different models is essential for making informed decisions about its clinical potential.

Future Directions for Trecetilide Fumarate Research and Analogues

While the development of this compound itself appears to have been discontinued, the research surrounding it and its analogues continues to inform the field of antiarrhythmic drug discovery. oup.com Future research directions could explore several avenues to build upon the knowledge gained from trecetilide.

Potential Research Avenues:

Development of More Selective Analogues: A key goal would be to synthesize analogues of trecetilide that exhibit greater selectivity for atrial-specific ion channels, thereby reducing the potential for ventricular proarrhythmia. nih.govcdnsciencepub.com This could involve modifying the chemical structure to enhance binding to targets like IKur while minimizing interaction with IKr. nih.gov

Combination Therapies: Investigating the use of trecetilide-like compounds in combination with other antiarrhythmic agents could be a promising strategy. taylorandfrancis.com For instance, combining a potent IKr blocker with an agent that targets a different ion channel might allow for lower, safer doses of each drug while achieving a synergistic antiarrhythmic effect. taylorandfrancis.com

Investigating "Reverse Use-Dependence": Class III antiarrhythmics often exhibit "reverse use-dependence," where their effect of prolonging the action potential is more pronounced at slower heart rates. oup.com This property can contribute to proarrhythmia. oup.com Future research could focus on developing analogues with more favorable use-dependence characteristics, meaning their effect is more pronounced at the faster heart rates associated with arrhythmias.

Exploring Novel Mechanisms: Trecetilide's mechanism is thought to involve more than just IKr blockade, with other repolarization-prolonging effects. ncats.ioncats.iosilae.it Further investigation into these additional mechanisms could reveal novel therapeutic targets for the development of new antiarrhythmic drugs.

The table below summarizes some of the key ion channels that are current or potential targets for antiarrhythmic drugs, including those relevant to the future development of trecetilide analogues.

| Ion Channel | Current (I) | Role in Cardiac Action Potential | Potential as an Antiarrhythmic Target |

| Voltage-gated Na+ Channel | INa | Responsible for the rapid depolarization (Phase 0) of the action potential. bioline.org.br | Blockade can slow conduction velocity, which can be beneficial in certain arrhythmias. bioline.org.br Atrial-selective sodium channel blockers are an area of active research. nih.gov |

| Rapid Delayed Rectifier K+ Channel | IKr | A key repolarizing current that contributes to Phase 3 of the action potential. ontosight.ai | Blockade prolongs the action potential duration, a mechanism of Class III antiarrhythmics like trecetilide. ontosight.ai |

| Slow Delayed Rectifier K+ Channel | IKs | Another important repolarizing current, particularly during sympathetic stimulation. drugbank.comresearchgate.net | Blockade can also prolong the action potential, but its role in antiarrhythmic therapy is still being explored. drugbank.comresearchgate.net |

| Ultra-rapid Delayed Rectifier K+ Channel | IKur | A potassium current predominantly found in the atria. nih.govcdnsciencepub.comopenaccessjournals.comphysiology.org | An attractive target for developing atrial-selective antiarrhythmics with a reduced risk of ventricular proarrhythmia. openaccessjournals.comphysiology.orgmedscimonit.com |

| Acetylcholine-activated K+ Channel | IKAch | Activated by vagal stimulation, this current shortens the atrial action potential. drugbank.comnih.gov | Blockade is a potential strategy for treating vagally-mediated atrial fibrillation. drugbank.comnih.gov |

Biomarker Discovery and Validation in Preclinical Antiarrhythmic Research

The identification and validation of reliable biomarkers are crucial for improving the efficiency and success rate of antiarrhythmic drug development. Biomarkers can serve as indicators of a drug's efficacy, safety, and mechanism of action, helping to guide preclinical and clinical research.

Types of Biomarkers in Antiarrhythmic Research:

Pharmacodynamic (PD) Biomarkers: These biomarkers reflect the physiological or biochemical effects of a drug on the body. In antiarrhythmic research, an example would be the measurement of changes in the QT interval on an electrocardiogram (ECG) as an indicator of action potential prolongation.

Predictive Biomarkers: These biomarkers can help to predict which patients are most likely to respond to a particular drug or are at the highest risk of adverse effects. For instance, genetic biomarkers could identify individuals with specific ion channel mutations who might be more susceptible to drug-induced arrhythmias.

Surrogate Endpoints: These are biomarkers that are intended to substitute for a clinical endpoint. nih.gov In antiarrhythmic clinical trials, the suppression of arrhythmias as detected by Holter monitoring has been used as a surrogate endpoint for mortality, although the focus is increasingly shifting towards clinical outcomes like mortality itself. nih.gov

The Role of Biomarkers in Preclinical Development:

In the preclinical phase, biomarkers are essential for:

Dose Selection: Biomarkers can help to determine the optimal dose range for a new drug by showing the dose at which the desired physiological effect is achieved.

Early Assessment of Safety: Biomarkers can provide early warnings of potential toxicity. For example, monitoring for excessive QT prolongation in preclinical models can help to identify compounds with a high risk of proarrhythmia.

Mechanism of Action Studies: Biomarkers can help to confirm that a drug is hitting its intended target and producing the expected downstream effects.

The development of novel biomarker strategies, including the use of advanced imaging techniques and "omics" technologies (genomics, proteomics, metabolomics), holds great promise for accelerating the development of safer and more effective antiarrhythmic drugs.

Q & A

Q. Methodological Answer :

- Controls : Include positive/negative controls (e.g., known hERG blockers).

- Replication : Minimum triplicate measurements per condition.

- Blinding : Randomize sample processing to reduce observer bias.

- Documentation : Report exact protocols (e.g., buffer composition, voltage protocols in patch-clamp assays) to enable replication .

- Statistical Power : Use a priori power analysis to determine sample size .

Advanced: How to optimize dose-response studies for this compound's efficacy-toxicity profile?

Q. Methodological Answer :

- Factorial Design : Test multiple doses and exposure times.

- Nonlinear Modeling : Fit data to sigmoidal (Hill) or logistic curves to estimate EC50/IC50.

- PK/PD Integration : Link plasma concentrations to target engagement using compartmental models.

- Safety Margins : Calculate therapeutic index (LD50/ED50) with 95% confidence intervals .

Basic: How to conduct a literature review on this compound's therapeutic potential?

Q. Methodological Answer :

Search Strategy : Use Boolean operators (e.g., "this compound AND arrhythmia") in MEDLINE/EMBASE .

Screening : Apply PRISMA flow diagram to exclude non-relevant studies.

Critical Appraisal : Evaluate study quality using AMSTAR-2 for reviews or QUADAS-2 for experimental studies .

Synthesis : Tabulate key findings (e.g., efficacy metrics, model systems) .

Advanced: How to address heterogeneity in preclinical-to-clinical translation of this compound data?

Q. Methodological Answer :

- Subgroup Analysis : Stratify by species, disease models, or endpoints.

- GRADE Framework : Rate evidence quality (e.g., "high" for RCTs, "low" for observational studies) .

- Mechanistic Bridging : Use physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans .

Basic: What statistical methods are appropriate for analyzing this compound's bioactivity data?

Q. Methodological Answer :

- ANOVA : Compare multiple dose groups.

- Regression Analysis : Model dose-response relationships.

- Survival Analysis : For time-to-event endpoints (e.g., arrhythmia onset).

- Reporting : Include effect sizes (Cohen’s d) and 95% confidence intervals; avoid "significant" without p-values .

Advanced: How to design longitudinal studies assessing this compound's chronic toxicity?

Q. Methodological Answer :

- Cohort Design : Stagger enrollment to allow interim analyses.

- Endpoints : Define primary (e.g., renal function) and secondary (e.g., histopathology) outcomes.

- Analytical Methods : Use Kaplan-Meier curves for survival data and Cox proportional hazards models .

Basic: How to ensure reproducibility in synthesizing and characterizing this compound?

Q. Methodological Answer :

- Synthesis Protocols : Document reaction conditions (e.g., stoichiometry, catalysts).

- Purity Analysis : Report HPLC/LC-MS methods (column type, mobile phase) and purity thresholds (>95%) .

- Structural Confirmation : Include <sup>1</sup>H/<sup>13</sup>C NMR spectra and HRMS data .

Advanced: What strategies validate target engagement of this compound in complex systems?

Q. Methodological Answer :

- Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (target stabilization).

- Omics Integration : Use transcriptomics/proteomics to identify downstream pathways .

- CRISPR Knockout : Confirm phenotype rescue in target-deficient models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.